molecular formula C9H8ClN3O B8500328 4-Chloro-6-(5-methyl-2-furyl)pyrimidine-2-amine

4-Chloro-6-(5-methyl-2-furyl)pyrimidine-2-amine

Cat. No.: B8500328
M. Wt: 209.63 g/mol
InChI Key: NXGRAJOTTPLUCP-UHFFFAOYSA-N
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Description

4-Chloro-6-(5-methyl-2-furyl)pyrimidine-2-amine is a useful research compound. Its molecular formula is C9H8ClN3O and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

4-chloro-6-(5-methylfuran-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C9H8ClN3O/c1-5-2-3-7(14-5)6-4-8(10)13-9(11)12-6/h2-4H,1H3,(H2,11,12,13)

InChI Key

NXGRAJOTTPLUCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-methylfuran (11 mL, 122 mmol) and N,N,N′,N′-tetramethylethylenediamine (18.4 mL, 122 mmol) in anhydrous THF (500 mL) at −78° C. under nitrogen was treated with n-butyl lithium (48.8 mL, 122 mmol), stirred at −78° C. for 20 min, warmed to 0° C. for 30 min and then warmed to room temperature for 15 min. The reaction was cooled to −78° C., treated with trimethyl borate (27.4 ml, 244 mmol), warmed to room temperature, treated with MeOH (100 mL) and water (5 mL), stirred at room temperature for 30 min and concentrated in vacuo. The residue was treated with MeOH (3×100 mL) and concentrated in vacuo after each addition to give the boronic ester as an orange gum. A solution of 2-amino-4,6-dichloropyrimidine (20 g, 122 mmol) in THF (1 L) was treated with saturated aqueous NaHCO3 (250 mL), a solution of the above boronic ester (122 mmol) in THF (50 mL) and tetrakis(triphenylphosphine)palladium (6.93 g, 6 mmol), stirred at 70° C. for 20 h, cooled, extracted with EtOAc (2×100 mL), washed with water (200 mL) and the combined organic phase dried (MgSO4) and concentrated in vacuo to give the product (24.5 g, 96%) as a yellow solid; NMR δH (400 MHz, DMSO) 2.37 (3H, s), 6.32-6.33 (1H, m), 6.89 (1H, s), 7.11 (2H, s) and 7.18-7.19 (1H, m).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
boronic ester
Quantity
122 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
6.93 g
Type
catalyst
Reaction Step Two
Yield
96%

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